N2-(3-methylphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
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Overview
Description
N2-(3-methylphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 3-methylphenyl group, a nitro group, and a pyrrolidinyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N2-(3-methylphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution with Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be attached through electrophilic aromatic substitution reactions using reagents like methylbenzene and appropriate catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N2-(3-methylphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
N2-(3-methylphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N2-(3-methylphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular functions and ultimately cell death.
Comparison with Similar Compounds
N2-(3-methylphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N2-(3-methylphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine: This compound has a piperidinyl group instead of a pyrrolidinyl group, which may result in different biological activities and properties.
N2-(3-methylphenyl)-5-nitro-6-(morpholin-1-yl)pyrimidine-2,4-diamine: This compound has a morpholinyl group, which may affect its solubility and reactivity.
N2-(3-methylphenyl)-5-nitro-6-(azepan-1-yl)pyrimidine-2,4-diamine: This compound has an azepanyl group, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N6O2 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-N-(3-methylphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H18N6O2/c1-10-5-4-6-11(9-10)17-15-18-13(16)12(21(22)23)14(19-15)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3,(H3,16,17,18,19) |
InChI Key |
VTYUYENDAHTABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
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